molecular formula C17H22I3N3O7 B602077 Desmethoxy Iopromide CAS No. 76350-28-2

Desmethoxy Iopromide

Cat. No.: B602077
CAS No.: 76350-28-2
M. Wt: 761.09
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Description

Desmethoxy Iopromide is a derivative of iopromide, an iodinated contrast agent commonly used in medical imaging. It is known for its high iodine content, which makes it effective in enhancing the contrast of images in radiographic procedures. This compound is specifically designed to be less persistent in the environment compared to its parent compound, iopromide .

Mechanism of Action

Target of Action

Desmethoxy Iopromide, a derivative of Iopromide , primarily targets blood vessels . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .

Mode of Action

This compound, similar to Iopromide, is a nonionic iodinated, water-soluble, radiographic contrast medium . It opacifies vessels in its path of flow, allowing for radiographic visualization of internal structures . This opacification of blood vessels enables the differentiation of these structures in radiographic imaging procedures .

Biochemical Pathways

It’s known that iodinated contrast media like iopromide can remain unchanged or be transformed into different by-products in complex physical, chemical, and biological processes

Pharmacokinetics

Iopromide exhibits first-order kinetics, with a distribution volume (vdss) of 16 l . It is excreted predominantly via the urine, with 97% excreted as unchanged drug . The main elimination phase half-life is 2 hours, and the terminal phase half-life is 6.2 hours . These properties likely influence the bioavailability of this compound, but specific studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the opacification of blood vessels, which allows for enhanced radiographic visualization of internal structures . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, iodinated contrast media like Iopromide can be transformed into different by-products in various environmental conditions . These transformations could potentially affect the action and efficacy of this compound. Furthermore, the storage conditions of this compound can impact its stability .

Biochemical Analysis

Chemical Reactions Analysis

Desmethoxy Iopromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Desmethoxy Iopromide has several scientific research applications:

Comparison with Similar Compounds

Desmethoxy Iopromide is compared with other iodinated contrast agents such as:

    Iopromide: The parent compound, known for its high iodine content and effectiveness in imaging.

    Iohexol: Another non-ionic, water-soluble contrast agent with similar imaging properties.

    Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.

    Iomeprol: Used for its high imaging quality and safety profile

This compound is unique in its reduced environmental persistence and specific chemical properties that make it suitable for various research and medical applications .

Biological Activity

Desmethoxy Iopromide, a derivative of Iopromide, is an iodinated contrast agent primarily used in medical imaging. Understanding its biological activity is crucial for evaluating its safety and efficacy in clinical applications. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, metabolic pathways, and environmental impact.

Overview of this compound

This compound is characterized by its molecular structure, which includes three iodine atoms that enhance radiopacity. Its chemical formula is C18H21I3N3O8C_{18}H_{21}I_3N_3O_8 with a molecular weight of approximately 794.13 g/mol . The compound's unique structure contributes to its effectiveness as a contrast agent while also presenting potential biological interactions that warrant investigation.

Pharmacological Properties

Mechanism of Action:
this compound functions primarily by increasing the contrast between vascular structures and surrounding tissues during imaging procedures. It achieves this through the absorption of X-rays due to the high atomic number of iodine.

Pharmacokinetics:
The pharmacokinetic profile of this compound indicates that it is rapidly distributed in the bloodstream following administration. Studies suggest that it is primarily eliminated through renal pathways, with a significant portion excreted unchanged .

Metabolic Pathways

Biotransformation:
Research has shown that this compound undergoes biotransformation in both human and environmental systems. The compound is metabolized by hepatic enzymes, leading to various metabolites that may exhibit different biological activities. For instance, studies have identified specific microbial pathways involved in the degradation of iodinated contrast media, including this compound .

Environmental Impact:
The environmental fate of this compound has been a subject of concern due to its persistence in wastewater systems. Investigations reveal that microbial degradation plays a significant role in reducing its concentration in aquatic environments .

Case Study 1: Pharmacokinetics and Safety Profile

A clinical study evaluated the pharmacokinetics and safety profile of this compound in patients undergoing imaging procedures. Results indicated that the compound was well-tolerated with minimal adverse effects reported. The elimination half-life was approximately 2 hours, supporting its rapid clearance from the body .

Case Study 2: Environmental Persistence

A study focused on the degradation of iodinated contrast agents in wastewater treatment systems found that this compound exhibited moderate persistence. The research highlighted the importance of optimizing treatment processes to enhance the removal efficiency of such compounds from effluents .

Data Table: Summary of Biological Activity

Parameter This compound
Molecular Formula C₁₈H₂₁I₃N₃O₈
Molecular Weight 794.13 g/mol
Elimination Half-Life ~2 hours
Primary Excretion Route Renal (unchanged)
Metabolites Identified Various (dependent on conditions)
Environmental Persistence Moderate

Properties

IUPAC Name

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSPRUWTHXRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675800
Record name 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-28-2
Record name Desmethoxy iopromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHOXY IOPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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